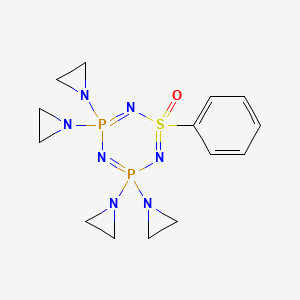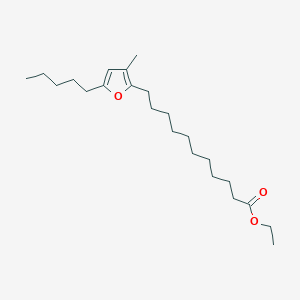![molecular formula C9H22N2O2 B14451831 1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) CAS No. 75378-84-6](/img/structure/B14451831.png)
1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) is a chemical compound with the molecular formula C₉H₂₂N₂O₂. It is also known by other names such as diisobutoxymethane and diisobutyloxymethane . This compound is characterized by the presence of two amine groups attached to a central methylene bridge, which is further connected to two isobutyl groups through oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) typically involves the reaction of isobutylamine with formaldehyde. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and substituted amine derivatives .
Applications De Recherche Scientifique
1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methane, diisobutoxy-
- Diisobutyloxymethane
- Propane, 1,1’-[methylenebis(oxy)]bis[2-methyl-]
- Methane, diisobutyloxy
Uniqueness
1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
75378-84-6 |
|---|---|
Formule moléculaire |
C9H22N2O2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-[(2-amino-2-methylpropoxy)methoxy]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H22N2O2/c1-8(2,10)5-12-7-13-6-9(3,4)11/h5-7,10-11H2,1-4H3 |
Clé InChI |
HZXCCUQHJJOFRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCOCC(C)(C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


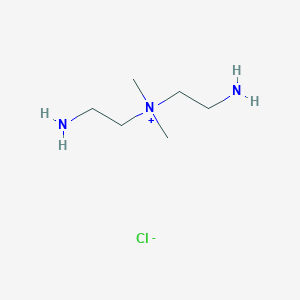
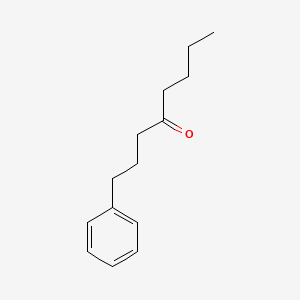
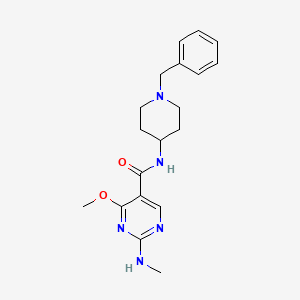

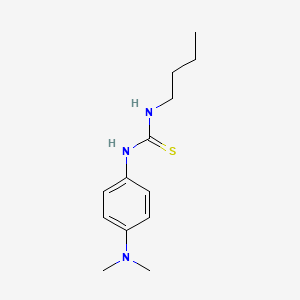
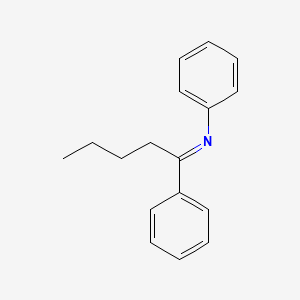


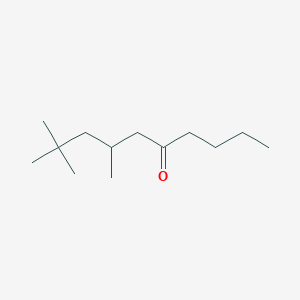
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)

![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
